molecular formula C22H23N3O2 B2986120 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2194903-16-5

2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2986120
CAS No.: 2194903-16-5
M. Wt: 361.445
InChI Key: BKOPTVJKAGHGQG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Antimicrobial Agents

A novel class of pyrazole derivatives containing a 2-methylquinoline ring system has been synthesized, showing significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Ustilago maydis. These derivatives highlight the compound's relevance in developing potential antimicrobial agents (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).

Regioselective Synthesis

Research into regioselective synthesis involving reactions of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines under different conditions demonstrates the compound's utility in generating a variety of chemical structures. This study provides insights into optimizing synthesis routes for related chemical entities (Chimichi, Boccalini, Matteucci, 2008).

Comparative Synthesis Methods

A comparison of conventional heating and ultrasound-assisted methods in synthesizing chalcone-substituted quinoxalines offers advantages in reaction times and yields. This comparison underscores the compound's role in facilitating efficient synthesis strategies for related heterocyclic compounds (Abdula, Salman, Mohammed, 2018).

One-Pot Synthesis Approach

A one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process have been described for synthesizing ring-fused oxazolo- and pyrazoloisoquinolinones. This methodology highlights a streamlined approach to generating complex nitrogen-containing heterocycles, demonstrating the compound's versatility in synthetic organic chemistry (Chouhan, Alper, 2009).

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-24-13-18(12-23-24)21-15-25(14-17-5-3-4-6-20(17)21)22(26)11-16-7-9-19(27-2)10-8-16/h3-10,12-13,21H,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOPTVJKAGHGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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